1-Acetoxy-2-methylnaphthalene

Description

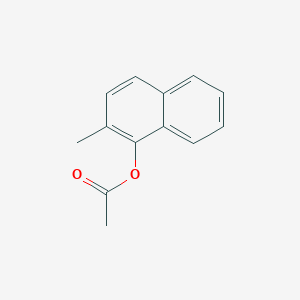

Structure

3D Structure

Properties

IUPAC Name |

(2-methylnaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-7-8-11-5-3-4-6-12(11)13(9)15-10(2)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOAPRDRMLHUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205546 | |

| Record name | 1-Acetoxy-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5697-02-9 | |

| Record name | 1-Acetoxy-2-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5697-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxy-2-methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005697029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetoxy-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenol, 2-methyl-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthalenol, 2-methyl-, Acetat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETOXY-2-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I1S02A5B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetoxy-2-methylnaphthalene (CAS No. 5697-02-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxy-2-methylnaphthalene, identified by the CAS number 5697-02-9, is an aromatic organic compound belonging to the naphthalene family.[1] Its structure features a naphthalene backbone substituted with an acetoxy group at the 1-position and a methyl group at the 2-position.[2] This compound serves as a crucial intermediate in various organic syntheses and has garnered attention for its applications in different industrial and research fields, including as a stable precursor for 2-methyl-1-naphthol.[3]

The naphthalene scaffold itself is a versatile platform in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] This guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis methodologies, analytical characterization, and potential applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a white crystalline solid with a characteristic aromatic odor.[1][3] It exhibits solubility in common organic solvents like ethanol and ether, while its solubility in water is limited due to the hydrophobic nature of the naphthalene ring.[1][5]

| Property | Value | Source |

| CAS Number | 5697-02-9 | [1][6][7][8] |

| Molecular Formula | C13H12O2 | [1][6][7][9] |

| Molecular Weight | 200.23 g/mol | [7] |

| Melting Point | 81-82 °C | [5][6][8][9] |

| Boiling Point | 319.4 °C at 760 mmHg | [5][6][9] |

| Density | 1.128 g/cm³ | [6][9] |

| Flash Point | 112.7 °C | [5][6] |

| LogP (o/w) | 3.193 (estimated) | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The selection of a particular synthetic pathway often depends on factors such as the availability of starting materials, desired purity, and scalability.

Acetylation of 2-Methyl-1-naphthol

A common and straightforward method involves the acetylation of 2-methyl-1-naphthol. This reaction is typically carried out using acetic anhydride in the presence of a base catalyst, such as triethylamine.[3]

Caption: Acetylation of 2-Methyl-1-naphthol.

Experimental Protocol:

-

Dissolve 2-methyl-1-naphthol in a suitable organic solvent (e.g., dichloromethane, toluene).

-

Add triethylamine to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the reaction mixture with constant stirring.

-

Allow the reaction to proceed at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

One-Pot Synthesis from 2-Piperidinomethyl-1-naphthol

An alternative, efficient, and cost-effective method involves a one-pot, two-step process starting from 2-piperidinomethyl-1-naphthol.[3] This process includes acetylation followed by reduction.[3] This approach is advantageous as it avoids the isolation of the unstable 2-methyl-1-naphthol intermediate.[3]

Caption: One-Pot Synthesis Workflow.

Experimental Protocol:

-

Suspend 2-piperidinomethyl-1-naphthol in acetic anhydride.

-

Heat the mixture to reflux for a designated time to complete the acetylation, forming 2-acetoxymethyl-1-acetoxynaphthalene.

-

Without isolating the intermediate, subject the reaction mixture directly to hydrogenation.

-

Introduce a suitable hydrogenation catalyst (e.g., palladium on carbon).

-

Carry out the hydrogenation under a hydrogen atmosphere until the reduction is complete.

-

After the reaction, filter off the catalyst and concentrate the filtrate to obtain the crude product.

-

Purify as described in the previous method.

This one-pot procedure offers a higher overall yield and simplifies the operational process.[3]

Analytical Characterization

The structural confirmation and purity assessment of this compound are crucial. Standard analytical techniques are employed for this purpose.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons of the naphthalene ring, the methyl protons, and the acetyl protons. The carbon NMR would similarly display distinct peaks for each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions would include the C=O stretching of the ester group and the C-O stretching, as well as the characteristic peaks for the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Applications and Relevance in Drug Development

The naphthalene moiety is a significant pharmacophore in medicinal chemistry.[4] Its derivatives have been explored for a wide array of therapeutic applications.[4]

Precursor to Bioactive Molecules

This compound serves as a stable and manageable precursor to 2-methyl-1-naphthol.[3] The latter is a known coupler in hair dye compositions but is unstable and decomposes at room temperature.[2][3] By using the acetoxy derivative, the unstable naphthol can be generated in situ under specific conditions, such as in an alkaline formulation.[3]

This concept of a stable prodrug or precursor is a fundamental strategy in drug development to improve the stability, solubility, or delivery of an active pharmaceutical ingredient (API). The acetoxy group can be designed to be cleaved in vivo by esterase enzymes, releasing the active naphthol derivative at the target site.

Intermediate in Organic Synthesis

Beyond its role as a precursor, this compound is a valuable intermediate for the synthesis of more complex molecules. The naphthalene ring system can be further functionalized through various organic reactions, such as electrophilic aromatic substitution. This allows for the introduction of other pharmacophoric groups to modulate the biological activity of the resulting compounds. Naphthalene derivatives are key components in a number of FDA-approved drugs.[4]

Potential Biological Activities

Given the broad spectrum of biological activities associated with naphthalene derivatives, this compound and its downstream products could be investigated for various pharmacological effects. The cytotoxic nature of naphthalene epoxides and naphthoquinones, which are metabolites of naphthalene, is responsible for their interaction with cellular proteins.[4] This mechanism is a key area of investigation in the development of new therapeutic agents.

Safety and Handling

This compound is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[7][9] Therefore, appropriate safety precautions must be taken during its handling and disposal.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13][14][15]

Conclusion

This compound is a compound of significant interest due to its role as a stable precursor and a versatile synthetic intermediate. Its chemical properties and reactivity make it a valuable tool for researchers and scientists in organic synthesis and medicinal chemistry. The exploration of its potential in the development of new drug candidates, leveraging the proven pharmacological importance of the naphthalene scaffold, presents a promising avenue for future research. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in the laboratory and in the broader context of drug discovery and development.

References

- Google Patents. EP0825172B1 - Synthesis of this compound.

-

Deascal. This compound: An In-Depth Look at Its Role in Cosmetics. [Link]

-

PubChem. This compound | C13H12O2 | CID 11805727. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

The Good Scents Company. This compound, 5697-02-9. [Link]

-

PubChem - NIH. This compound | C13H12O2 | CID 11805727. [Link]

-

BMRB. bmse000531 1-methylnaphthalene. [Link]

-

CPAChem. Safety data sheet. [Link]

-

GSRS. This compound. [Link]

-

Drugfuture. This compound. [Link]

-

ResearchGate. Synthesis of 2-methyl 6-acylnaphthalene via acylation with 2-methylnaphthalene. [Link]

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

- Google Patents. EP0475450A1 - Process for producing 2-methylnaphthalene.

-

SciSpace. Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. [Link]

-

BMRB. 2-methylnaphthalene (C11H10) - bmse000537. [Link]

Sources

- 1. CAS 5697-02-9: this compound | CymitQuimica [cymitquimica.com]

- 2. deascal.com [deascal.com]

- 3. EP0825172B1 - Synthesis of this compound - Google Patents [patents.google.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 5697-02-9 [thegoodscentscompany.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C13H12O2 | CID 11805727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 1-Acetoxy-2-met hoxynaphthalene | 5697-02-9 [chemicalbook.com]

- 10. 2-Methylnaphthalene(91-57-6) 1H NMR spectrum [chemicalbook.com]

- 11. bmse000537 2-methylnaphthalene at BMRB [bmrb.io]

- 12. 1-Acetoxy-2-met hoxynaphthalene - Safety Data Sheet [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cpachem.com [cpachem.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-Acetoxy-2-methylnaphthalene from 2-Methyl-1-naphthol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-acetoxy-2-methylnaphthalene, a key intermediate with applications in the cosmetics industry, particularly in hair dye formulations. The core of this synthesis is the O-acetylation of 2-methyl-1-naphthol. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and outlines methods for purification and characterization. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility and high-purity outcomes.

Introduction and Significance

This compound, also known by its IUPAC name (2-methylnaphthalen-1-yl) acetate, is a naphthalene derivative valued for its role as a stable precursor in various chemical formulations.[1][2] In cosmetic applications, it is often used in oxidative hair dye products, where it hydrolyzes in situ under alkaline conditions to the active coupler, 2-methyl-1-naphthol. The acetylation of the phenolic hydroxyl group enhances the compound's stability, as 2-methyl-1-naphthol can be prone to decomposition.[3]

This guide focuses on the direct and efficient conversion of 2-methyl-1-naphthol to this compound via esterification, a fundamental and widely applicable transformation in organic synthesis.

Reaction Mechanism: Base-Catalyzed O-Acetylation

The synthesis is a classic example of O-acetylation, where the hydroxyl group (-OH) of 2-methyl-1-naphthol is converted to an acetate ester (-OCOCH₃).[4] While various acetylating agents and catalysts can be employed, the use of acetic anhydride in the presence of a base is a highly efficient and common method.[4][5]

Causality of Component Selection:

-

2-Methyl-1-naphthol: The substrate, containing a nucleophilic hydroxyl group. The naphthyl ring system is electron-rich, which can influence the reactivity of the hydroxyl group.

-

Acetic Anhydride (Ac₂O): A powerful and highly reactive acetylating agent. It is preferred over acetic acid because it provides a better yield and the reaction is not reversible, as the byproduct is acetic acid, not water.[5]

-

Base Catalyst (e.g., NaOH, Triethylamine, Pyridine): The role of the base is critical. It deprotonates the phenolic hydroxyl group of 2-methyl-1-naphthol (pKa ≈ 9.5-10). This generates the corresponding naphthoxide anion, which is a significantly stronger nucleophile than the neutral naphthol. This enhanced nucleophilicity dramatically increases the rate of reaction with the electrophilic carbonyl carbon of acetic anhydride.[4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Steps:

-

Deprotonation: The base removes the acidic proton from the hydroxyl group of 2-methyl-1-naphthol to form the potent 2-methyl-1-naphthoxide nucleophile.

-

Nucleophilic Attack: The naphthoxide anion attacks one of the electrophilic carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate anion as the leaving group. This step is irreversible and drives the reaction to completion.

Purification and Characterization

Purification by Recrystallization

The crude product can be effectively purified by recrystallization to obtain fine, colorless crystals and remove any residual impurities. [6][7]

-

Solvent Selection: Ethanol is a suitable solvent. The product should be highly soluble in hot ethanol and sparingly soluble at room temperature or below.

-

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to just dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. [7] 4. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

-

Physical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.

| Property / Technique | Expected Result / Key Features |

| Molecular Formula | C₁₃H₁₂O₂ [1] |

| Molecular Weight | 200.23 g/mol [1] |

| Appearance | White to colorless crystalline solid. |

| Melting Point | ~82 °C [8] |

| ¹H NMR (CDCl₃) | Predicted shifts: Aromatic protons (naphthalene ring): δ 7.3-8.1 ppm (multiplets, 6H); Methyl protons (-CH₃ on ring): δ ~2.4 ppm (singlet, 3H); Acetyl protons (-OCOCH₃): δ ~2.2 ppm (singlet, 3H). |

| ¹³C NMR (CDCl₃) | Predicted shifts: Carbonyl carbon (C=O): δ ~169 ppm; Aromatic carbons: δ 120-150 ppm; Acetyl methyl carbon: δ ~21 ppm; Ring methyl carbon: δ ~16 ppm. [1] |

| IR Spectroscopy | Strong C=O stretch (ester) at ~1760-1740 cm⁻¹; C-O stretch at ~1200-1150 cm⁻¹; Absence of the broad O-H stretch from the starting material (3200-3500 cm⁻¹). [1] |

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Methyl-1-naphthol: May cause skin and eye irritation. Avoid inhalation of dust.

-

Sodium Hydroxide (10%): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Acetic Anhydride: Flammable, corrosive, and has a pungent odor. Causes severe skin burns and eye damage, and is fatal if inhaled. [9][10][11]It reacts violently with water. Always add it slowly to aqueous solutions and work in a fume hood. [12][13]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0825172B1 - Synthesis of this compound.

-

Quora. (2020). What safety precautions should you take when working with acetic anhydride?. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

INEOS Group. (2021). Safety data sheet - acetic anhydride. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000531 1-methylnaphthalene. Retrieved from [Link]

- Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485–491.

-

PraxiLabs. (n.d.). Synthesis of Beta Naphthyl Acetate Simulation. Retrieved from [Link]

-

Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Antonov, L., et al. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

-

MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H12O2). Retrieved from [Link]

-

NIH. (n.d.). This compound | C13H12O2 | CID 11805727 - PubChem. Retrieved from [Link]

- Sun, H., et al. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.

-

SciSpace. (n.d.). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

- Alcalde, M., et al. (2016). Synthesis of 1-Naphthol by a Natural Peroxygenase Engineered by Directed Evolution. PubMed.

- Google Patents. (n.d.). EP0475450A1 - Process for producing 2-methylnaphthalene.

Sources

- 1. This compound | C13H12O2 | CID 11805727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. EP0825172B1 - Synthesis of this compound - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. praxilabs.com [praxilabs.com]

- 6. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound, 5697-02-9 [thegoodscentscompany.com]

- 9. carlroth.com [carlroth.com]

- 10. ineos.com [ineos.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. quora.com [quora.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to (2-methylnaphthalen-1-yl) acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-methylnaphthalen-1-yl) acetate, a key organic intermediate. With the IUPAC name (2-methylnaphthalen-1-yl) acetate and CAS Number 5697-02-9, this compound serves as a stabilized precursor to 2-methyl-1-naphthol, a valuable coupler in oxidative dyeing processes. This document delves into its chemical identity, physicochemical properties, detailed synthesis and purification protocols, and spectroscopic characterization. Furthermore, it explores its primary application in cosmetology and discusses the toxicological profile and biological context of its parent compound, 2-methylnaphthalene, to provide a framework for future research and potential applications in drug development. This guide is intended to be a self-validating resource, providing both theoretical understanding and practical, field-proven methodologies.

Introduction and Chemical Identity

(2-methylnaphthalen-1-yl) acetate is an aromatic ester that has garnered significant interest, primarily for its role as a stable, latent form of 2-methyl-1-naphthol. The parent naphthol is notoriously unstable, decomposing upon standing at room temperature and transitioning from a white crystalline solid to a dark liquid within weeks, which complicates its storage and handling. The acetylation of the hydroxyl group to form (2-methylnaphthalen-1-yl) acetate effectively protects this reactive moiety, allowing for enhanced stability. Under alkaline conditions, such as those found in hair dye formulations, the acetate group is readily hydrolyzed, releasing the active 2-methyl-1-naphthol in situ for subsequent color-forming reactions.

The primary utility of this compound lies in the cosmetic industry, where 2-methyl-1-naphthol acts as a "coupler" in permanent hair dye formulations[1][2]. This guide, however, aims to provide a broader scientific perspective, equipping researchers with the technical details necessary for its synthesis, characterization, and exploration of potential new applications.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2-methylnaphthalen-1-yl) acetate | PubChem |

| Synonyms | 1-Acetoxy-2-methylnaphthalene, 2-Methyl-1-naphthyl acetate, Acetic Acid 2-Methyl-1-naphthyl Ester | [3] |

| CAS Number | 5697-02-9 | [3] |

| Molecular Formula | C₁₃H₁₂O₂ | [3] |

| Molecular Weight | 200.23 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 80-84 °C | |

| Solubility | Soluble in methanol and other organic solvents; limited solubility in water. | [5][6] |

| Calculated LogP | 3.07 - 3.19 | [3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |

Synthesis and Purification

The most common and straightforward synthesis of (2-methylnaphthalen-1-yl) acetate is the esterification of 2-methyl-1-naphthol with an acetylating agent. Acetic anhydride is preferred due to its higher reactivity compared to acetic acid, generally leading to better yields[7]. The reaction is typically performed under basic conditions, which deprotonate the phenolic hydroxyl group to form a more nucleophilic naphthoxide ion, facilitating the attack on the electrophilic carbonyl carbon of the acetic anhydride.

Experimental Protocol: Acetylation of 2-Methyl-1-naphthol

This protocol is adapted from established methods for the acetylation of naphthols[3][8][9].

Materials:

-

2-Methyl-1-naphthol

-

10% Sodium Hydroxide (NaOH) solution

-

Acetic Anhydride

-

Crushed Ice

-

Petroleum ether (for recrystallization) or a Hexane/Ethyl Acetate mixture (for column chromatography)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve 1.0 equivalent of 2-methyl-1-naphthol in approximately 5-6 mL of 10% aqueous sodium hydroxide solution per gram of the naphthol. Stir the mixture until the solid is fully dissolved, forming the sodium 2-methyl-1-naphthoxide salt.

-

Cooling: Place the flask in an ice bath and add a generous amount of crushed ice (approximately 10 grams per gram of naphthol) to the mixture to maintain a low temperature during the exothermic acetylation step.

-

Acetylation: While stirring vigorously, slowly add 1.1 to 1.2 equivalents of acetic anhydride to the cold mixture. The addition should be dropwise to control the temperature.

-

Reaction: Continue to stir the mixture vigorously for 15-20 minutes. The product, (2-methylnaphthalen-1-yl) acetate, will precipitate out of the aqueous solution as a white to off-white solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any unreacted salts and acetic acid.

-

Drying: Dry the crude product. This can be done by air drying or in a desiccator.

Purification Methodologies

The choice of purification depends on the scale of the reaction and the desired final purity. For most laboratory applications, recrystallization is sufficient.

Protocol 1: Purification by Recrystallization

-

Transfer the crude, dried (2-methylnaphthalen-1-yl) acetate to a clean Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent or solvent system. Petroleum ether or a mixture of ethanol and water are commonly used for aryl acetates[8][10].

-

Heat the mixture gently with stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

-

To maximize yield, the flask can be placed in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 2: Purification by Column Chromatography If the product is contaminated with impurities of similar polarity, flash column chromatography is recommended.

-

Stationary Phase: Use silica gel as the stationary phase[11].

-

Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is effective. The optimal ratio should be determined by Thin Layer Chromatography (TLC), aiming for an Rf value of ~0.3 for the product[12]. A starting point could be a 9:1 or 4:1 hexanes:ethyl acetate mixture.

-

Procedure: a. Prepare a slurry of silica gel in the chosen eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. c. Load the sample onto the top of the silica gel column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (2-methylnaphthalen-1-yl) acetate.

Caption: Workflow for the synthesis and purification of (2-methylnaphthalen-1-yl) acetate.

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, spectroscopic analysis is essential. The following are the expected characteristic signals for (2-methylnaphthalen-1-yl) acetate.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the acetylation of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1760-1740 cm⁻¹ , characteristic of an ester carbonyl group, specifically an aryl acetate.

-

C-O Stretch: An absorption band corresponding to the C-O single bond stretch of the ester is expected around 1200-1180 cm⁻¹ .

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the naphthalene ring system.

-

Absence of O-H Stretch: Critically, the broad O-H stretching band from the starting material (2-methyl-1-naphthol), typically found around 3500-3200 cm⁻¹, should be absent in the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the methyl groups and the aromatic protons of the naphthalene ring.

-

Acetyl Methyl Protons (-OCOCH₃): A sharp singlet integrating to 3 protons is expected around δ 2.2-2.5 ppm .

-

Naphthyl Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, typically slightly downfield from the acetyl methyl, is expected around δ 2.3-2.6 ppm .

-

Aromatic Protons: A complex multiplet pattern integrating to 6 protons will be observed in the aromatic region, typically between δ 7.2-8.2 ppm . The exact chemical shifts and coupling patterns will depend on the specific substitution of the naphthalene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all 13 carbon atoms in their unique chemical environments.

-

Ester Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168-171 ppm .

-

Aromatic Carbons: Multiple signals in the range of δ 120-150 ppm . The carbon attached to the oxygen (C1) will be significantly downfield.

-

Acetyl Methyl Carbon (-OCOCH₃): A signal in the aliphatic region, around δ 20-22 ppm .

-

Naphthyl Methyl Carbon (-CH₃): A signal also in the aliphatic region, typically around δ 16-20 ppm .

Applications and Mechanisms of Action

Primary Application: Oxidative Hair Dyeing

The principal application of (2-methylnaphthalen-1-yl) acetate is as a coupler precursor in permanent hair dyes. Permanent hair coloring is an oxidative process that occurs in an alkaline medium[1][2].

Mechanism of Action:

-

Penetration: The hair dye formulation, containing the coupler precursor ((2-methylnaphthalen-1-yl) acetate), a primary intermediate (e.g., p-phenylenediamine, PPD), and an oxidizing agent (e.g., hydrogen peroxide) in an alkaline medium (e.g., ammonia), is applied to the hair. The alkaline agent swells the hair cuticle, allowing the small precursor molecules to penetrate into the cortex.

-

In Situ Hydrolysis: Inside the hair shaft, the alkaline environment catalyzes the hydrolysis of the ester bond of (2-methylnaphthalen-1-yl) acetate, releasing the active coupler, 2-methyl-1-naphthol.

-

Oxidative Coupling: The hydrogen peroxide oxidizes the primary intermediate (PPD) to a reactive quinonediimine. This highly electrophilic species then rapidly undergoes an oxidative coupling reaction with the nucleophilic 2-methyl-1-naphthol[2].

-

Color Formation: This coupling reaction forms a larger, colored indo-dye molecule. These larger molecules are trapped within the hair cortex, resulting in a "permanent" color change. The specific shade produced depends on the chemical structures of both the primary intermediate and the coupler used. 2-substituted-1-naphthols, like 2-methyl-1-naphthol, are known to produce colors shifted towards the red spectrum when coupled with precursors like p-aminophenol[9].

Caption: Mechanism of color formation in oxidative hair dyeing using (2-methylnaphthalen-1-yl) acetate.

Toxicological Profile and Considerations for Drug Development

Currently, there is a lack of direct biological or pharmacological studies on (2-methylnaphthalen-1-yl) acetate itself. However, a toxicological assessment can be inferred from data on its hydrolysis product, 2-methylnaphthalene, and the broader class of naphthalene derivatives. Such information is critical for safety assessment and for hypothesizing potential avenues for drug development research.

Metabolism and Pharmacokinetics of Naphthalene Derivatives

Naphthalene and its methylated derivatives are metabolized primarily in the liver by the cytochrome P450 (CYP) enzyme system[13].

-

Metabolic Activation: CYP enzymes, particularly CYP1A2 and CYP3A4, can oxidize the aromatic ring to form reactive epoxide intermediates[13]. These epoxides can then be detoxified or can lead to cellular damage.

-

Detoxification Pathways: The primary detoxification route involves conjugation with glutathione (GSH), catalyzed by glutathione-S-transferases (GSTs), to form mercapturic acids which are excreted in the urine. Another pathway involves hydration by epoxide hydrolase to form dihydrodiols[13].

-

Toxicity: The toxicity of naphthalenes is often linked to the depletion of cellular GSH and the covalent binding of reactive metabolites to cellular macromolecules. In animal models, exposure to 2-methylnaphthalene has been associated with pulmonary toxicity, including pulmonary alveolar proteinosis[14].

Safety and Handling

Based on the data for its parent compound, 2-methylnaphthalene, appropriate safety precautions should be taken when handling (2-methylnaphthalen-1-yl) acetate.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Hazards: May cause skin irritation. There is evidence that 2-naphthol, a related compound, can induce DNA fragmentation in human lymphocytes in vitro, suggesting potential genotoxicity that warrants caution[15].

Potential for Drug Development

While no direct studies exist for (2-methylnaphthalen-1-yl) acetate, the naphthalene scaffold is a common motif in medicinal chemistry. Derivatives of 2-naphthol have been investigated for a range of biological activities.

-

Antimicrobial Properties: 1-aminoalkyl-2-naphthol derivatives have shown potent antibacterial activity, including against multidrug-resistant (MDR) strains[16][17].

-

Anticancer Activity: Some aminobenzylnaphthols have exhibited cytotoxic activity against pancreatic and colon cancer cell lines[18].

-

Enzyme Inhibition: 1-Naphthyl acetate is used as a substrate for esterases and has been investigated as a chromogenic substrate for acetylcholinesterase, a key enzyme in the nervous system[19]. This suggests that naphthyl acetates can interact with enzyme active sites.

The ester linkage in (2-methylnaphthalen-1-yl) acetate makes it a potential prodrug. The acetate group could improve lipophilicity and membrane permeability, with subsequent hydrolysis by endogenous esterases in target tissues to release the active 2-methyl-1-naphthol moiety. Future research could explore the synthesis of a library of 2-methyl-1-naphthol derivatives and their corresponding acetate esters for screening against various biological targets, such as bacterial enzymes, cancer cell lines, or specific esterases of interest.

Conclusion

(2-methylnaphthalen-1-yl) acetate is a compound of significant industrial importance, serving as a critical, stabilized intermediate in the cosmetics industry. This guide has provided a detailed, technically-grounded framework for its synthesis, purification, and characterization, adhering to principles of scientific integrity and reproducibility. While its current application is well-defined, the underlying chemistry and the biological activities of its parent naphthol structure suggest that (2-methylnaphthalen-1-yl) acetate and its derivatives could be of interest to researchers in medicinal chemistry and drug development. The protocols and data presented herein are intended to serve as a robust foundation for both established applications and the future exploration of this versatile molecule.

References

-

Methyl 2-naphthylacetate - Solubility of Things. (n.d.). Retrieved January 7, 2026, from [Link]

-

PraxiLabs. (n.d.). Synthesis of Beta Naphthyl Acetate Simulation. Retrieved January 7, 2026, from [Link]

-

Gackowska, M., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(9), 2958. [Link]

- Google Patents. (n.d.). US5420362A - Synthesis of 2-methyl-1-naphthol.

-

ResearchGate. (n.d.). Oxidative coupling of 2-naphthol substrates. Retrieved January 7, 2026, from [Link]

-

ChemSynthesis. (2025). 2-naphthyl acetate. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). EP0630642A1 - Naphthol couplers.

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). ethyl 1-naphthylacetate. Retrieved January 7, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2003). Toxicological Review of 2-Methylnaphthalene (CAS No. 91-57-6). Retrieved January 7, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of oxidative coupling reaction of the naphthol monomer. Retrieved January 7, 2026, from [Link]

-

YouTube. (2018). Top 6 Steps to Run The PERFECT Column Chromatography. Retrieved January 7, 2026, from [Link]

-

PubMed. (2012). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Drug and Chemical Toxicology, 35(4), 376-380. [Link]

-

ResearchGate. (n.d.). Oxidative coupling of 2-naphthol substrates. Retrieved January 7, 2026, from [Link]

-

Nature. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15(1). [Link]

-

SpectraBase. (n.d.). 2-Methyl-naphthalene - Optional[13C NMR] - Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved January 7, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis, characterization, in vitro SAR study, and preliminary in vivo toxicity evaluation of naphthylmethyl substituted bis-imidazolium salts. Retrieved January 7, 2026, from [Link]

-

PubMed Central (PMC). (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Journal of Occupational Health, 62(1), e12134. [Link]

-

MDPI. (2021). Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies. Molecules, 26(4), 1043. [Link]

-

PubMed. (1988). Visualization of Antigen on Nitrocellulose Membrane by the Oxidative Coupling Reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol. Journal of Histochemistry & Cytochemistry, 36(8), 951-954. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved January 7, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Visible light initiated oxidative coupling of alcohols and o-phenylenediamines to synthesize benzimidazoles over MIL-101(Fe) promoted by plasmonic Au. Green Chemistry. [Link]

-

Nature. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15(1). [Link]

-

LSU Scholarly Repository. (2024). Evaluation of esterases hydrolyzing α-naphthyl acetate as markers for malathion resistance in Culex quinquefasciatus. Retrieved January 7, 2026, from [Link]

-

PubMed. (2018). 1-Naphthyl acetate: A chromogenic substrate for the detection of erythrocyte acetylcholinesterase activity. Biochimie, 154, 126-134. [Link]

-

MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Retrieved January 7, 2026, from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 1-Naphthaleneacetic Acid. Retrieved January 7, 2026, from [Link]

-

ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3369-3374. [Link]

Sources

- 1. Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies [mdpi.com]

- 2. Visualization of antigen on nitrocellulose membrane by the oxidative coupling reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methyl-1-naphthyl acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Naphthyl acetate price,buy 2-Naphthyl acetate - chemicalbook [chemicalbook.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246) [hmdb.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. orgsyn.org [orgsyn.org]

- 12. youtube.com [youtube.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 1-Naphthyl acetate: A chromogenic substrate for the detection of erythrocyte acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction

1-Acetoxy-2-methylnaphthalene (CAS: 5697-02-9), also known as 2-methyl-1-naphthyl acetate, is an acetate ester of 2-methyl-1-naphthol.[1][2] While its most prominent commercial application lies within the cosmetics industry, its utility in a research context is multifaceted and significant.[3] At its core, this compound serves as a chemically stabilized and storable precursor to the far more reactive and unstable compound, 2-methyl-1-naphthol.[4] This fundamental property—acting as a protected form of a reactive phenol—is the key to its primary uses in research.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the core applications of this compound. We will explore its role in overcoming chemical instability, detail its synthesis and deprotection, and illuminate its function as a valuable starting material for the synthesis of biologically active molecules, including analogs of Vitamin K.

Part 1: The Precursor Principle: Stabilizing a Reactive Naphthol

The primary driver for the use of this compound is the inherent instability of its parent compound, 2-methyl-1-naphthol.

The Challenge of 2-Methyl-1-naphthol

2-Methyl-1-naphthol is a valuable chemical coupler and synthetic intermediate. However, it is notoriously unstable under standard atmospheric conditions. Upon standing at room temperature, the white crystalline solid readily oxidizes and decomposes, transforming into a dark, difficult-to-handle liquid.[4] This degradation presents significant challenges for its storage, handling, and accurate dosage in formulations and reactions.

The Acetoxy Group as a Protective Shield

The synthesis of this compound from its parent naphthol addresses this stability issue directly. The acetylation of the phenolic hydroxyl group serves two critical purposes:

-

Blocks Oxidation: The ester linkage prevents the free hydroxyl group from participating in the oxidative degradation pathways that plague 2-methyl-1-naphthol.

-

Enhances Handling: The resulting compound is a stable, crystalline solid with a defined melting point of 81-82 °C, making it easy to store, weigh, and dispense accurately.[1][5][6]

Mechanism of Action: Controlled In-Situ Deprotection

This compound functions as a "pro-compound," releasing the active 2-methyl-1-naphthol only when required. This is typically achieved through simple hydrolysis of the ester bond under alkaline conditions.[4] In application, this allows the stable ester to be incorporated into a formulation; the active naphthol is then generated in situ upon the addition of a base.[7]

A prime, field-proven example of this principle is its use in oxidative hair dye formulations. The stable this compound is included in the product, and upon mixing with an alkaline developer, it hydrolyzes to generate 2-methyl-1-naphthol, which then acts as a color coupler.[3][7]

Caption: Workflow of stabilization and controlled release.

Part 2: Synthesis and Key Methodologies

The viability of this compound as a research tool depends on its accessible synthesis. Several routes have been developed, ranging from simple acetylation to more complex, high-efficiency one-pot procedures.

Comparison of Synthetic Routes

| Synthesis Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Reference |

| Direct Acetylation | 2-Methyl-1-naphthol | Acetic anhydride, triethylamine | Straightforward, high-yielding if starting material is pure. | Requires isolation of unstable 2-methyl-1-naphthol. | [4] |

| One-Pot Acetylation/Reduction | 2-Piperidinomethyl-1-naphthol | Acetic anhydride, Pd/C catalyst, H₂ | High overall yield, one-pot operation, no purification needed. | Involves catalytic hydrogenation. | [4] |

| Oxidation of Naphthalene | 2-Methylnaphthalene | Cerium (IV) acetate | Utilizes a more basic starting material. | Low yields (7-17%), requires inert atmosphere and darkness. | [4] |

| Electrochemical Acetoxylation | 2-Methylnaphthalene | Acetic acid | Electrochemical control. | Requires high dilution, impractical for large scale. | [4] |

Protocol: High-Efficiency One-Pot Synthesis

This protocol is adapted from a patented, efficient method for producing this compound without isolating unstable intermediates.[4] It represents a robust and self-validating system for laboratory-scale synthesis.

Objective: To synthesize this compound from 2-piperidinomethyl-1-naphthol in a one-pot, two-step process.

Step 1: Acetylation

-

To a stirred solution of 2-piperidinomethyl-1-naphthol (1 equivalent) in acetic anhydride (10 equivalents), add concentrated sulfuric acid (catalytic amount, ~0.01 equivalents) dropwise at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

-

Causality Note: The acid catalyzes the acetylation of both the phenolic hydroxyl and the tertiary amine, leading to the formation of an intermediate, 2-acetoxymethyl-1-acetoxynaphthalene, and cleavage of the piperidine group.

Step 2: Reductive Deoxygenation (Hydrogenation) 4. To the reaction mixture from Step 1, add 10% Palladium on carbon (Pd/C) catalyst (0.01-0.02 equivalents by weight). 5. Secure the reaction vessel to a hydrogenation apparatus. Purge the system with hydrogen gas. 6. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and maintain vigorous stirring at room temperature for 12-18 hours. 7. Monitor the reaction by TLC or GC-MS until the intermediate is fully converted. 8. Causality Note: The Pd/C catalyst facilitates the hydrogenolysis of the benzylic acetoxy group, replacing it with a hydrogen atom to form the desired methyl group.

Step 3: Work-up and Isolation 9. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. 10. Slowly pour the filtrate into a beaker of ice water with stirring. 11. A white precipitate of this compound will form. 12. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The product is typically of high purity and requires no further purification.

Caption: One-pot synthesis workflow.

Part 3: Applications in Drug Discovery and Organic Synthesis

Beyond its role as a stable precursor, the 2-methylnaphthalene core structure makes this compound a valuable building block for molecules of significant biological interest.

A. Gateway to Vitamin K Analogs

The basic skeleton of all Vitamin K homologs is 2-methyl-1,4-naphthoquinone (also known as menadione or Vitamin K3).[8][9] This quinone is central to the vitamin's role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is essential for blood coagulation and bone metabolism.[9]

This compound is an excellent and readily accessible starting material for the synthesis of menadione. The synthetic logic is straightforward:

-

Deacetylation: Base-catalyzed hydrolysis of this compound yields the parent 2-methyl-1-naphthol.

-

Oxidation: Subsequent oxidation of 2-methyl-1-naphthol furnishes the target 2-methyl-1,4-naphthoquinone.

This two-step sequence provides researchers with a reliable method to access the core of the vitamin K family, enabling the synthesis of various analogs with modified side-chains to probe biological activity or develop novel therapeutics.[8][10]

Caption: Role of the naphthoquinone core in the Vitamin K cycle.

B. A Versatile Building Block for Bioactive Derivatives

Research has shown that various naphthalene derivatives possess a wide range of biological activities, including anti-inflammatory properties.[11] this compound provides a strategic entry point for creating libraries of such compounds for screening. The acetoxy group can be:

-

A Protecting Group: Maintained in place while chemical modifications are performed elsewhere on the naphthalene ring system.

-

A Latent Hydroxyl Group: Easily removed to provide the reactive 2-methyl-1-naphthol, which can then undergo a variety of subsequent reactions such as etherification, amination, or electrophilic aromatic substitution to generate novel derivatives.

Protocol: Deacetylation to 2-Methyl-1-naphthol

Objective: To generate the key intermediate 2-methyl-1-naphthol for further derivatization.

-

Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.

-

Upon completion, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-methyl-1-naphthol, which can be used directly or purified by chromatography or recrystallization.

Part 4: Physicochemical and Spectroscopic Data

For the research scientist, accurate physical and chemical data is paramount for experimental design and characterization.

| Property | Value | Reference |

| CAS Number | 5697-02-9 | [1] |

| IUPAC Name | (2-methylnaphthalen-1-yl) acetate | [12] |

| Molecular Formula | C₁₃H₁₂O₂ | [12] |

| Molecular Weight | 200.23 g/mol | [12] |

| Melting Point | 81-82 °C | [1][5] |

| Appearance | White to light yellow crystalline powder | [4][13] |

| Canonical SMILES | CC1=CC2=CC=CC=C2C=C1OC(=O)C | [1] |

| InChIKey | WVOAPRDRMLHUMI-UHFFFAOYSA-N | [1] |

Spectroscopic data, including ¹³C NMR and IR spectra, are publicly available for reference through databases such as PubChem.[12]

Conclusion

This compound is more than a simple cosmetic ingredient; it is a versatile and enabling tool for chemical research. Its primary utility stems from its role as a stable, manageable precursor for the reactive and valuable compound 2-methyl-1-naphthol. This "pro-compound" strategy allows for the controlled release of the active species, a principle applicable across various fields. For scientists in organic synthesis and drug development, this compound serves as an accessible and strategic starting material for constructing the 2-methyl-1,4-naphthoquinone core of Vitamin K and for building libraries of novel, biologically active naphthalene derivatives. Its straightforward synthesis and handling make it a valuable asset in the modern research laboratory.

References

- Title: Synthesis of this compound.

-

Title: this compound: An In-Depth Look at Its Role in Cosmetics. Source: Deascal. [Link]

-

Title: this compound. Source: CAS Common Chemistry. [Link]

-

Title: this compound. Source: PubChem. [Link]

-

Title: this compound, 5697-02-9. Source: The Good Scents Company. [Link]

-

Title: this compound. Source: FDA Global Substance Registration System (GSRS). [Link]

-

Title: Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Source: ResearchGate. [Link]

-

Title: OPINION ON 2-Methyl-1-naphthol (including this compound, A153). Source: European Commission. [Link]

-

Title: Synthesis of new vitamin K derivatives with a ketone group at the C-1' position of the side chain and their conversion to menaquinone-4. Source: National Center for Biotechnology Information (PMC). [Link]

-

Title: Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. Source: MDPI. [Link]

-

Title: New Aspects of Vitamin K Research with Synthetic Ligands: Transcriptional Activity via SXR and Neural Differentiation Activity. Source: National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. deascal.com [deascal.com]

- 4. EP0825172B1 - Synthesis of this compound - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. This compound, 5697-02-9 [thegoodscentscompany.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Synthesis of new vitamin K derivatives with a ketone group at the C-1’ position of the side chain and their conversion to menaquinone-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Aspects of Vitamin K Research with Synthetic Ligands: Transcriptional Activity via SXR and Neural Differentiation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C13H12O2 | CID 11805727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Acetoxy-2-met hoxynaphthalene | 5697-02-9 [amp.chemicalbook.com]

The Naphthalene Nucleus: From Coal Tar to Cutting-Edge Therapeutics and Materials

An In-depth Technical Guide on the Background, Discovery, and Application of Naphthalene Derivatives

Abstract

Naphthalene, the simplest polycyclic aromatic hydrocarbon, has traversed a remarkable scientific journey from its humble origins as a crystalline sublimate from coal tar to becoming a foundational scaffold in modern chemistry. Its rigid, planar, and electron-rich bicyclic structure provides a unique platform for chemical modification, giving rise to a vast and diverse family of derivatives. These compounds exhibit a wide spectrum of photophysical, electronic, and biological properties, making them indispensable in fields ranging from medicinal chemistry and drug discovery to materials science and optoelectronics. This guide provides a comprehensive technical overview of the history, synthesis, characterization, and multifaceted applications of naphthalene derivatives, aimed at researchers, scientists, and professionals in drug and materials development. It delves into the causality behind experimental choices, provides validated protocols, and explores the mechanisms that govern the function of these versatile molecules.

Historical Perspective: The Unveiling of a Bicyclic Aromatic

The story of naphthalene begins in the early 19th century, intertwined with the Industrial Revolution and the rise of coal gas lighting.

-

1819-1821: Discovery and Naming: In the early 1820s, two separate reports described a pungent white solid obtained from the distillation of coal tar.[1] In 1821, British physician and chemist John Kidd consolidated these findings, described the substance's properties, and proposed the name "naphthaline."[1][2][3] The name was derived from "naphtha," a general term for volatile, flammable hydrocarbon liquids, which included coal tar.[1][2]

-

1826: Elucidating the Formula: The renowned scientist Michael Faraday determined the correct empirical formula for naphthalene, C₁₀H₈, in 1826.[1][2][3]

-

1866: Proposing the Structure: The now-familiar structure of two fused benzene rings was proposed by the German chemist Richard August Carl Emil Erlenmeyer in 1866.[2] This structure was confirmed three years later by Carl Gräbe.[3]

Initially, naphthalene's primary use was mundane: as the main ingredient in mothballs, a fumigant to protect textiles from pests.[1] However, its true potential lay dormant in its chemical structure, waiting to be unlocked by the advancements of synthetic organic chemistry. Today, while coal tar remains the principal source, significant quantities were also produced from petroleum refining from the 1960s to the 1990s.[1][4]

The Art of Synthesis: Constructing Naphthalene Derivatives

The functionalization of the naphthalene core is a cornerstone of modern synthetic chemistry. The development of regioselective synthesis methodologies is critical, as the reactivity and properties of the resulting derivatives are highly dependent on the substitution pattern.[5] A multitude of strategies have been developed, broadly categorized into classical aromatic substitutions and modern cross-coupling and annulation reactions.[6][7]

Key Synthetic Strategies

Modern synthetic approaches offer precise control over the construction of the naphthalene scaffold. Metal-catalyzed reactions, in particular, have become a primary focus.

-

Metal-Catalyzed Annulation: Transition metals like palladium, copper, zinc, and rhodium are extensively used to catalyze the formation of the naphthalene ring system from simpler precursors.[6][7] Palladium-catalyzed carboannulation and direct ring construction from amides with alkynes are powerful methods for creating highly substituted naphthalenes under mild conditions.[8]

-

Lewis Acid-Catalyzed Reactions: Lewis acids are employed to catalyze transformations such as benzannulation reactions, providing another efficient route to the naphthalene core.[6]

-

Skeletal Editing: A novel and convenient protocol involves the nitrogen-to-carbon single-atom transmutation in isoquinolines. This method, inspired by the Wittig reaction, uses an inexpensive phosphonium ylide as the carbon source to furnish a wide range of substituted naphthalenes.[5]

Experimental Protocol: Synthesis of Nabumetone (An NSAID)

This protocol details a facile, two-step synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, starting from 2-(bromomethyl)-6-methoxynaphthalene. The causality behind this approach is the use of a classic nucleophilic substitution to build the carbon framework, followed by a simple hydrolysis and decarboxylation to yield the final ketone.

Step 1: Synthesis of Ethyl 2-acetyl-3-(6-methoxy-2-naphthyl)propionate (2)

-

Dissolve 2-(bromomethyl)-6-methoxynaphthalene (1) (5.0 g, 0.02 mol) in acetone (40 mL) and reflux until a homogeneous solution is formed.

-

To this solution, add the sodium salt of ethyl acetoacetate (5.0 g, 0.03 mol) and potassium carbonate (K₂CO₃) (5.46 g, 0.04 mol).

-

Heat the mixture under reflux for 3 hours.

-

After cooling to room temperature, filter the reaction mixture.

-

Evaporate the filtrate under vacuum to obtain the crude ester (2) as a brown syrup (Yield: 5.5 g, 92%).[2]

-

The product can be used in the next step without further purification. Characterization data: IR (cm⁻¹): 1746, 1716 (C=O); ¹H NMR (DMSO-d₆): δ 0.95 (t, 3H), 2.93 (q, 2H), 2.98 (t, 1H), 3.90 (d, 2H), 3.95 (s, 3H), 7.1 (dd, 1H), 7.25 (m, 2H), 7.6 (s, 1H), 7.75 (d, 2H); MS: 300.9 (M⁺).[2]

Step 2: Synthesis of 4-(6-Methoxy-2-naphthyl)-butan-2-one (Nabumetone) (3)

-

Suspend the crude ester (2) (7.0 g, 0.02 mol) in water (30 mL) and stir at room temperature for 15 minutes.

-

Add 40% potassium hydroxide (KOH) solution (18.0 mL) to the suspension and continue stirring for 30 minutes.

-

Reflux the solution for 6 hours. This step facilitates both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.

-

Cool the reaction mixture to 5-10 °C and acidify with concentrated HCl.

-

Filter the precipitated solid, wash with water, and dry to afford Nabumetone (3) (75% yield).[2] An alternative workup involves dissolving the crude solid in isopropanol at 60°C, cooling to 0°C to induce crystallization, filtering, washing with cold isopropanol, and drying under vacuum.[9]

Characterization and Physicochemical Properties

A suite of analytical techniques is employed to elucidate the structure, purity, and physicochemical properties of newly synthesized naphthalene derivatives. The choice of technique is guided by the specific properties of interest, whether they be photophysical, electrochemical, or thermal.

| Property | Analytical Technique(s) | Information Obtained |

| Optical Properties | UV-visible Spectroscopy, Fluorescence Spectroscopy | Determines absorption maxima (λ_max), emission maxima (λ_em), Stokes shift, and fluorescence quantum yields (Φ).[10][11] These are crucial for applications in sensors, dyes, and OLEDs. |

| Electrochemical Properties | Cyclic Voltammetry (CV) | Measures redox potentials, allowing for the calculation of HOMO and LUMO energy levels.[12] This is vital for designing materials for electronic devices. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluates the decomposition temperature of a compound, indicating its stability under thermal stress, which is important for materials processing.[13] |

| Structural Elucidation | NMR (¹H, ¹³C), FTIR, Mass Spectrometry, Elemental Analysis | Confirms the chemical structure, functional groups, and elemental composition of the synthesized compound.[14][15] |

Table 1: Summary of Characterization Techniques for Naphthalene Derivatives.

For instance, piperidine-substituted naphthalimides exhibit strong emission in nonpolar solvents (e.g., in dioxane, Φ up to 0.821) but see their quantum efficiency decrease drastically in polar solvents, demonstrating their sensitivity to the chemical environment.[10]

The Spectrum of Applications: From Medicine to Materials

The true value of the naphthalene scaffold lies in its functional versatility. By attaching different chemical moieties, derivatives can be tailored for a vast range of high-value applications.[6]

Medicinal Chemistry and Drug Discovery

Naphthalene derivatives are a cornerstone of medicinal chemistry, with numerous marketed drugs and clinical candidates built upon this scaffold.[11] Their planar structure facilitates intercalation with DNA and interaction with protein binding sites.[14][16]

Anticancer Agents: Many naphthalene-based compounds exhibit potent anticancer activity through diverse mechanisms of action.

-

Inhibition of STAT3 Signaling: Certain naphthalene derivatives function as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[17] STAT3 is a transcription factor that is often over-activated in cancer, promoting cell proliferation and survival. These derivatives can directly interact with the STAT3 SH2-domain, inhibiting its phosphorylation, dimerization, and nuclear translocation, which in turn downregulates target genes like Cyclin D1 and MMP9, suppressing tumor growth and metastasis.[17]

-

Modulation of PI3K/Akt/mTOR Pathway: Aryl naphthalene lignans have been shown to induce S-phase cell cycle arrest in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth and survival. By downregulating phosphorylated PI3K and Akt, the derivative C27P2 effectively halts the cell cycle and promotes apoptosis.[1]

Other Therapeutic Areas: Beyond cancer, naphthalene derivatives are found in drugs for various conditions, including:

-

Anti-inflammatory: Nabumetone.[2]

-

Antifungal: Terbinafine.[11]

-

Antimicrobial: Several synthetic derivatives show significant activity against a range of pathogens.[15]

Materials Science and Electronics

The rigid, conjugated π-electron system of naphthalene makes its derivatives ideal candidates for use in advanced materials, particularly in the field of organic electronics.[18]

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are crucial components in modern OLED technology, which is used in high-end displays and lighting.[19][20]

-

Working Principle: An OLED consists of thin organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. They travel through charge transport layers and recombine in an emissive layer, releasing energy as light.[20]

-

Role of Naphthalene Derivatives: These compounds are used as:

-

Emissive Materials: The extended π-conjugation allows for tuning of the electronic structure to produce light of specific colors, particularly for creating efficient and stable blue emitters, which have historically been a challenge.[21]

-

Charge Transport Materials: Their semiconducting properties enable them to efficiently transport electrons (in electron transport layers) or holes (in hole transport layers), improving the overall efficiency and lifespan of the OLED device.[19]

-

Host Materials: They can serve as a host matrix for phosphorescent dopants, facilitating efficient energy transfer for highly efficient PHOLEDs.[20]

-

Conclusion and Future Outlook

From its discovery in the smoky byproduct of coal gasification, naphthalene has evolved into a high-value chemical scaffold of immense scientific and industrial importance. The versatility of its fused aromatic ring system provides a robust and tunable platform for chemists to explore. In medicine, the ongoing challenge of drug resistance and the need for targeted therapies will continue to drive the synthesis of novel naphthalene derivatives with refined mechanisms of action. Structure-activity relationship studies will guide the rational design of next-generation anticancer, antimicrobial, and anti-inflammatory agents. In materials science, the demand for more efficient, stable, and flexible electronic devices will fuel the development of new naphthalene-based polymers and small molecules for OLEDs, organic photovoltaics, and sensors. The journey of naphthalene and its derivatives is a powerful testament to how fundamental chemical discovery can lay the groundwork for innovations that shape technology and improve human health.

References

-

Chary, M. T., & Kumar, K. H. (2005). A convenient synthesis of Nabumetone: An anti-inflammatory drug candidate. Indian Journal of Chemistry - Section B, 44(1), 193-194. [Link]

- CN103130628A - Preparation method of nabumetone. (2013).

-

Simple English Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]

-

Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]

-

Zaharieva, J., et al. (2012). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 8, 1826-1835. [Link]

-

Al-Sehemi, A. G., et al. (2021). Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. PLoS ONE, 16(8), e0256333. [Link]

- EP0792860B1 - Process for the synthesis of nabumetone. (2000).

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2002). Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 82. [Link]

-

Li, B., et al. (2013). Palladium catalyzed synthesis of highly substituted naphthalenes via direct ring construction from amides with alkynes. Chemical Communications, 49(73), 8033-8035. [Link]

-

Lemos, M. A., et al. (2025). Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Naphthalene and Anthracene Derivatives in Modern OLED Technology. [Link]

-

Kareem, A. (2018). Synthesis and characterization of novel 1,8-Naphthalimide derivatives containing 1,3-oxazoles, 1,3-thiazoles, 1,2,4-triazoles as antimicrobial agents. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. [Link]

-

El-Sayed, N. N. E., et al. (2024). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Scientific Reports, 14(1), 1-19. [Link]

-

Petkova, I. G., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(5), 1630. [Link]

-

Suzhou Fenghua New Material Technology Co., Ltd. (n.d.). Custom Naphthalene Derivatives Manufacturers, Suppliers. [Link]

-